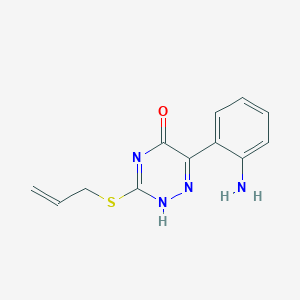

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

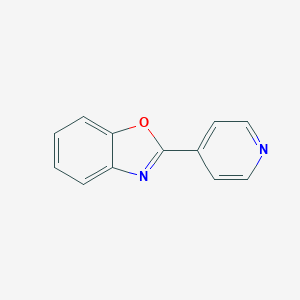

The compound “3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL” is a complex organic molecule. It contains an allylthio group (-S-CH2-CH=CH2), an aminophenyl group (a benzene ring with an -NH2 group), and a 1,2,4-triazin-5-ol group (a triazine ring with a hydroxyl group at the 5th position) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the aromatic aminophenyl group and the triazine ring suggests that the compound may exhibit resonance, which could affect its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The allylthio group might participate in reactions involving the sulfur atom or the carbon-carbon double bond. The aminophenyl group could engage in reactions typical of aromatic amines, and the triazine ring might undergo reactions at the hydroxyl group or with the ring itself .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -OH and -NH2 might make it somewhat soluble in polar solvents .科学的研究の応用

Synthesis and Reactivity

1,2,4-Triazine derivatives, including compounds like "3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL," are synthesized through various strategies to explore their reactivity towards electrophilic and nucleophilic reagents. These compounds have shown a versatile range of chemical behaviors depending on solvent polarity, temperature, molarity, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019). The synthesis pathways are crucial for tailoring these compounds for specific biological and pharmacological applications.

Biological Significance

The triazine scaffold, as found in these derivatives, is noted for a wide spectrum of biological activities. This includes antimicrobial, anticancer, anti-HIV, and various enzymatic effects, making them valuable in medicinal and pharmacological research. The biological evaluation of synthesized 1,2,4-triazine derivatives underscores their potential as drug candidates or bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Applications in Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold are integral in medicinal chemistry, showing promise across various therapeutic areas. The triazine nucleus, thanks to its pharmacological profile, serves as an interesting core for developing future drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).

Industrial and Agricultural Use

Apart from medicinal applications, 3- and 4-substituted amino-1,2,4-triazoles have found use in agriculture and industry, including the production of plant protection products and pharmaceuticals. These derivatives also contribute to the creation of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazine derivatives in various scientific and practical fields (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJHOVIHOYRMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365035 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353516-57-1 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)